4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a brominated phenyl group, a piperidine ring, and a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl precursor, followed by the introduction of the piperidine-1-carbothioyl group through nucleophilic substitution. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The piperidine-1-carbothioyl group can interact with enzymes or receptors, modulating their activity. The brominated phenyl group and trimethoxybenzoate moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE: can be compared with other brominated phenyl compounds or piperidine derivatives.
4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,4,5-TRIMETHOXYBENZOATE: is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H24BrNO5S |
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Molecular Weight |
494.4 g/mol |
IUPAC Name |
[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H24BrNO5S/c1-26-18-11-14(12-19(27-2)20(18)28-3)22(25)29-17-8-7-15(23)13-16(17)21(30)24-9-5-4-6-10-24/h7-8,11-13H,4-6,9-10H2,1-3H3 |
InChI Key |
RFJBSTFMHFILTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCCCC3 |
Origin of Product |
United States |
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